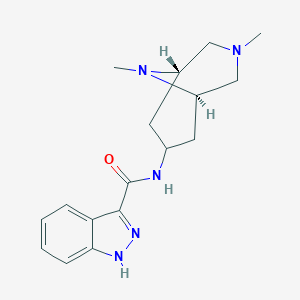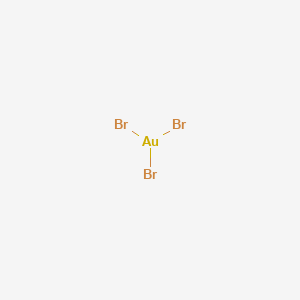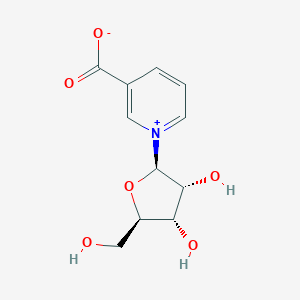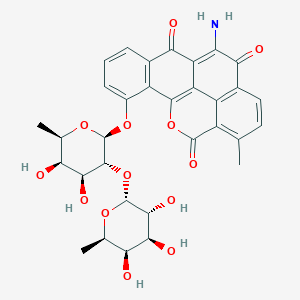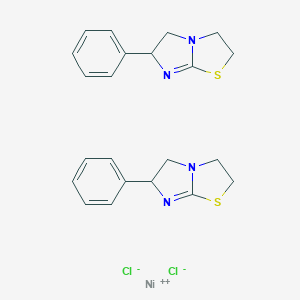
Nickel, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole-N(sup 7)-, (T-4-(S),(S))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole-N(sup 7)-, (T-4-(S),(S)) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Nickel, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole-N(sup 7)-, (T-4-(S),(S)) is not fully understood. However, it is believed that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also exhibits antibacterial and antifungal activities.
Biochemische Und Physiologische Effekte
Nickel, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole-N(sup 7)-, (T-4-(S),(S)) has been shown to have various biochemical and physiological effects. It exhibits cytotoxicity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It also exhibits antibacterial and antifungal activities against various pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Nickel, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole-N(sup 7)-, (T-4-(S),(S)) in lab experiments include its high efficiency, low cost, and eco-friendliness. However, its limitations include its potential toxicity and the need for further studies to understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on Nickel, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole-N(sup 7)-, (T-4-(S),(S)). Some of these directions include exploring its potential applications in the field of nanotechnology, studying its interaction with biomolecules, and developing new synthetic methods for its preparation. Additionally, further studies are needed to understand its mechanism of action and to evaluate its potential toxicity in vivo.
Conclusion:
Nickel, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole-N(sup 7)-, (T-4-(S),(S)) is a chemical compound that has potential applications in various fields such as medicinal chemistry, materials science, and catalysis. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications and to evaluate its safety in vivo.
Synthesemethoden
Nickel, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole-N(sup 7)-, (T-4-(S),(S)) can be synthesized using various methods such as microwave-assisted synthesis, solvent-free synthesis, and sonochemical synthesis. Among these methods, the microwave-assisted synthesis method is considered to be the most efficient and eco-friendly method for the synthesis of Nickel, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole-N(sup 7)-, (T-4-(S),(S)).
Wissenschaftliche Forschungsanwendungen
Nickel, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole-N(sup 7)-, (T-4-(S),(S)) has potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, it can be used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, it can be used as a precursor for the synthesis of various materials such as metal nanoparticles. In catalysis, it can be used as a catalyst for various organic transformations.
Eigenschaften
CAS-Nummer |
155737-57-8 |
|---|---|
Produktname |
Nickel, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole-N(sup 7)-, (T-4-(S),(S))- |
Molekularformel |
C22H24Cl2N4NiS2 |
Molekulargewicht |
538.2 g/mol |
IUPAC-Name |
nickel(2+);6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;dichloride |
InChI |
InChI=1S/2C11H12N2S.2ClH.Ni/c2*1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;;;/h2*1-5,10H,6-8H2;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
HNAUJIFXBZQWPZ-UHFFFAOYSA-L |
SMILES |
C1CSC2=NC(CN21)C3=CC=CC=C3.C1CSC2=NC(CN21)C3=CC=CC=C3.[Cl-].[Cl-].[Ni+2] |
Kanonische SMILES |
C1CSC2=NC(CN21)C3=CC=CC=C3.C1CSC2=NC(CN21)C3=CC=CC=C3.[Cl-].[Cl-].[Ni+2] |
Synonyme |
Nickel, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole- N(sup 7)-, (T-4-(S),(S))- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



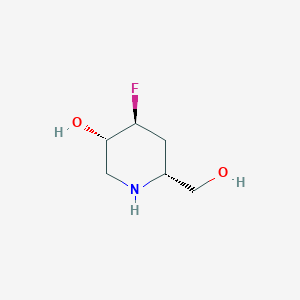

![Bis[4-(hydroxymethyl)phenyl] disulfide](/img/structure/B127315.png)
![2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid](/img/structure/B127321.png)
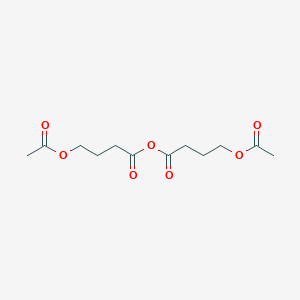
![(8S,9S,10R,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B127324.png)
![5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B127325.png)
